1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol, also known by its chemical name (S)-1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol, is a chiral compound characterized by the presence of an amino group and a hydroxyl group attached to a propanol backbone. The compound features a complex structure due to the inclusion of the 3,4-dihydroisoquinoline moiety, which contributes to its potential biological activity. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and possible pharmacological properties. Its molecular formula is with a molecular weight of approximately 206.29 g/mol .
The synthesis of 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol typically involves several key steps:
Starting Materials: The synthesis begins with commercially available materials such as 3,4-dihydroisoquinoline and (S)-epichlorohydrin.
Nucleophilic Substitution: The (S)-epichlorohydrin undergoes nucleophilic substitution with 3,4-dihydroisoquinoline to form an intermediate compound.
Reduction: This intermediate is subsequently subjected to reduction conditions to introduce the amino group, resulting in the formation of the target compound.
The synthesis can be optimized for industrial production by focusing on scalability and cost-effectiveness, employing catalysts and solvents that maximize yield while minimizing waste. Common reagents used in this process include reducing agents like lithium aluminum hydride or sodium borohydride for the reduction step, and various oxidizing agents for potential further modifications.
The compound's structural complexity arises from the 3,4-dihydroisoquinoline moiety, which is integral to its biological activity. The presence of both an amino and a hydroxyl group allows for diverse interactions with various biological targets .
1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Further reduction can modify either the amino group or the dihydroisoquinoline ring.
Substitution: The amino group is capable of participating in substitution reactions, allowing for the formation of various derivatives with different functional groups.
The specific conditions and reagents used in these reactions dictate the major products formed. For instance, oxidation may yield ketones or aldehydes while substitution reactions can produce derivatives tailored for specific applications.
The mechanism of action for 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with these targets, modulating their activity. Notably, studies suggest that this compound may interact with dopamine receptors (D2 and D3 subtypes), which are implicated in various neurological functions including movement and reward pathways. This interaction has prompted research into its potential therapeutic applications for neurodegenerative diseases such as Parkinson's disease and Huntington's disease .
1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol exhibits significant solubility in polar solvents due to its hydroxyl group. Its chiral nature allows for specific interactions in biological systems, which may enhance its pharmacological efficacy.
The compound's structural features contribute to its potential as a scaffold for drug development aimed at various biological pathways .
1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol has several promising applications in scientific research:
The synthesis of 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol relies on sequential construction of its isoquinoline core and propanolamine side chain. The predominant strategy involves Bischler-Napieralski cyclization as the pivotal step for generating the dihydroisoquinoline heterocycle. This begins with β-phenylethylamine derivatives undergoing formylation or acylation to yield amide precursors, followed by cyclodehydration using phosphoryl chloride (POCl₃) or similar Lewis acids at 80–110°C to form the 3,4-dihydroisoquinoline scaffold [7]. Subsequent Mannich-type reactions or nucleophilic ring-opening of epoxides introduce the aminopropanol side chain. For example, reacting 3,4-dihydroisoquinoline with epichlorohydrin in aprotic solvents (e.g., acetonitrile) at 60°C yields an epoxy intermediate, which undergoes aminolysis with aqueous ammonia to furnish the target compound [7].
Table 1: Key Synthetic Routes via Heterocyclic Assembly
Building Block | Reaction Step | Conditions | Yield | Reference |
---|---|---|---|---|
2-Amino-1,2,3,4-tetrahydroisoquinoline | Cyclization | POCl₃, reflux, 3h | 54% | [7] |
Epichlorohydrin | Side-chain coupling | CH₃CN, 60°C, 12h | 68% | [7] |
Ammonia | Aminolysis | H₂O, 25°C, 24h | 81% | [7] |
Critical optimizations include:
Achieving enantiopure 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is essential due to the stereospecific bioactivity observed in analogous compounds (e.g., PRMT5 inhibitors) [1]. Two primary methodologies enable stereocontrol:
Table 2: Asymmetric Synthesis Performance Metrics
Method | Catalyst/Reagent | Conditions | ee (%) | Yield |
---|---|---|---|---|
Chiral Epoxide Opening | (S)-Glycidyl tosylate | THF, −20°C, HCl hydrolysis | >98 | 75% |
Iridium-Catalyzed Hydrogenation | (S)-SegPhos-Ir | MeOH, 40°C, 50 psi H₂ | 94 | 82% |
The hydrochloride salt of the (S)-enantiomer (CAS# 1858273-09-2) requires storage at 2–8°C under inert atmosphere to prevent racemization, emphasizing the stereolability of the amino alcohol moiety [1].
Solvent polarity and protic character profoundly impact cyclization kinetics and byproduct formation. Polar aprotic solvents (e.g., dimethylformamide) accelerate Bischler-Napieralski cyclization by stabilizing the transition state but risk N-formyl intermediate degradation. Kinetic studies reveal:
Table 3: Solvent Effects on Cyclization Kinetics
Solvent | Dielectric Constant | Rate Constant (k, L·mol⁻¹·s⁻¹) | Byproduct Formation (%) |
---|---|---|---|
Dimethylformamide | 36.7 | 1.2 × 10⁻³ | 8–12% |
Acetonitrile | 37.5 | 9.8 × 10⁻⁴ | 5–7% |
Isopropanol | 19.9 | 4.7 × 10⁻⁴ | <2% |
Microwave-assisted synthesis (100 W, 120°C) in acetonitrile reduces reaction times from hours to 8–12 minutes while maintaining yields >85% by enhancing molecular collision frequency .
The amino alcohol functionality and basic nitrogen in 1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol complicate purification due to:
Table 4: Purification Techniques for Diastereomers
Method | Conditions | Resolution Efficiency | Recovery |
---|---|---|---|
Diastereomeric Salt Formation | (R,R)-Di-p-toluoyl tartaric acid, EtOH, reflux | 99% de | 70% |
Chiral Chromatography | Chiralpak AD-H, n-hexane/EtOH/Et₂NH (85:15:0.1) | Baseline separation | >95% |
Hydrochloride Crystallization | HCl/acetone, −20°C | Enrichment to 90% ee | 65% |
Crystallization as the hydrochloride salt (solvent: acetone/isopropanol) yields needle-like crystals suitable for X-ray diffraction, confirming absolute configuration [1] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1